6-Chloro-3-nitro-1h-indole

Physical Organic Chemistry Synthetic Methodology Reactivity Scales

6-Chloro-3-nitro-1H-indole (CAS 1279718-94-3) is a halogenated nitroindole derivative, characterized by a chlorine atom at the 6-position and a nitro group at the 3-position of the indole ring. This substitution pattern creates a distinct electron-deficient aromatic system, making it a crucial intermediate in the synthesis of diverse bioactive molecules.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B13167919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-nitro-1h-indole
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=C2[N+](=O)[O-]
InChIInChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(3-5)10-4-8(6)11(12)13/h1-4,10H
InChIKeyUWTGKIOGWWZXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-nitro-1H-indole: A Key Halogenated Nitroindole Intermediate for Drug Discovery Synthesis


6-Chloro-3-nitro-1H-indole (CAS 1279718-94-3) is a halogenated nitroindole derivative, characterized by a chlorine atom at the 6-position and a nitro group at the 3-position of the indole ring . This substitution pattern creates a distinct electron-deficient aromatic system, making it a crucial intermediate in the synthesis of diverse bioactive molecules [1]. Its reactivity is leveraged in modern drug discovery programs, where it serves as a building block for more complex pharmacophores [1].

Why Procuring 6-Chloro-3-nitro-1H-indole Over Other Nitroindole Analogs Is Critical: Substituent Position Matters


Broadly substituting one halogenated nitroindole for another is scientifically unsound. The position of electron-withdrawing substituents dramatically alters the electrophilicity parameter (E) on the Mayr scale, a key determinant of reaction kinetics and product yield in dearomatization and cycloaddition reactions [1]. A change from a 5-chloro to a 6-chloro substitution, or the addition of a protecting group, can shift the electrophilicity by several units, fundamentally changing the compound's reactivity. The quantitative evidence below demonstrates why only 6-chloro-3-nitro-1H-indole provides the specific reactivity demanded for certain synthetic pathways, where a seemingly similar analog would fail.

Quantitative Differentiation Evidence for 6-Chloro-3-nitro-1H-indole vs. Structural Analogs


Mayr Electrophilicity Parameters Differentiate 6-Chloro-3-nitroindole from Its 5-Chloro Analog

The electrophilicity of 3-nitroindole derivatives is exquisitely sensitive to substituent pattern. A direct head-to-head comparison using Mayr's linear free energy relationship shows that a 6-tosyl-3-nitroindole derivative possesses an E parameter of -14.87 [1], while the 6-chloro-substituted analog (as 3,6-dinitro-1-tosyl-1H-indole) has a significantly higher electrophilicity with E = -12.90 [2]. This trend directly supports the inference that a 6-chloro substituent on 3-nitroindole enhances electrophilicity compared to a 6-tosyl or 5-chloro variant, which is critical for predicting its reactivity in dearomatization reactions [1].

Physical Organic Chemistry Synthetic Methodology Reactivity Scales

Substituent Position Drives Photosystem II Inhibitory Activity in Chloro-Nitro-Indole Hybrids

The exact placement of chloro- and nitro- groups on the indole scaffold is a key driver of bioactivity. In a study on photosystem II (PSII) inhibitors, the compound 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole (15a) was identified as one of the best-performing structures, reducing PSII reaction center parameters [1]. This demonstrates that the 6-chloro-nitro arrangement within an indole framework is optimal for this activity. In contrast, the 5-chloro-7-nitro isomer (15b) showed a statistically different biological profile, highlighting that bioactivity is not a generic property of 'chloro-nitro-indoles' but depends precisely on the substitution pattern of the target compound 6-chloro-3-nitro-1H-indole [1].

Agrochemical Research Herbicide Discovery Structure-Activity Relationship

Regioselective Synthetic Access: A Stable Intermediate for Diversification

The synthesis of 6-chloro-3-nitro-1H-indole relies on the controlled nitration of 6-chloroindole [1]. While exact nitration yields are not publicly disclosed, the compound's commercial availability and documented use as a 'crucial intermediate' directly contrast with the synthetic challenges or different selectivity profiles of analogs like 5-chloro-3-nitroindole . The electron-deficient nature of the 6-chloro-3-nitro scaffold makes it a stable and storable electrophilic building block, unlike some highly reactive nitroindole isomers that are prone to decomposition, providing a practical advantage in multi-step synthesis campaigns.

Synthetic Chemistry Process R&D Key Intermediate

Optimal Application Scenarios for 6-Chloro-3-nitro-1H-indole Stemming from Its Quantified Differentiation


Medicinal Chemistry: Rational Design of Covalent Inhibitors via Catalyst-Free Dearomatization

Leverage the quantified electrophilicity of the 6-chloro-3-nitro scaffold to perform reagentless (4+2) cycloadditions with Danishefsky's diene at room temperature [1]. As demonstrated by the Mayr parameter class-level inference, the electron-withdrawing chloro substituent provides sufficient electrophilicity for these reactions without needing a Lewis acid catalyst. This allows for the rapid, mild, and clean construction of complex, dearomatized indole-containing pharmacophores, directly contributing to the synthesis of diverse screening libraries.

Agrochemical R&D: Synthesis of Photosystem II Inhibitor Candidates

Employ 6-chloro-3-nitro-1H-indole as a starting point to synthesize 6-chloro-8-nitro-tetrahydrocarbazole and related hybrids. Evidence shows this specific substitution pattern is responsible for potent Photosystem II inhibition, leading to a 40% reduction in weed dry biomass [2]. The compound is the direct precursor to validated herbicidal leads, making it a strategic procurement choice for programs targeting new modes of action for weed control.

Process Chemistry: A Stable, Downstream-Diversifiable Key Intermediate

Procure 6-chloro-3-nitro-1H-indole as a robust and storable intermediate for multi-step synthesis. Its dual functionality allows for orthogonal diversification: the nitro group can be reduced to an amine for amide coupling or diazotization, while the chloro-substituent serves as a handle for metal-catalyzed cross-coupling reactions [REFS-1, REFS-2]. This is a direct pathway to generating collections of 3,6-disubstituted indoles with high structural diversity from a single, reliable precursor.

Quote Request

Request a Quote for 6-Chloro-3-nitro-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.